1-Ethynyl-2,4-dimethylbenzene

Descripción general

Descripción

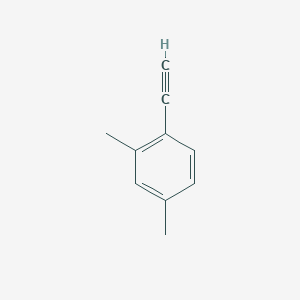

1-Ethynyl-2,4-dimethylbenzene (CAS: 16017-30-4) is an aromatic hydrocarbon with the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol. Its structure features a benzene ring substituted with two methyl groups at the 2- and 4-positions and an ethynyl (-C≡CH) group at the 1-position. Key physical properties include a boiling point of 189.7 ± 29.0 °C and a density of 0.9 ± 0.1 g/cm³ . The ethynyl group imparts significant reactivity, enabling applications in cross-coupling reactions for synthesizing complex organic molecules, such as enynes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 2,4-dimethylbenzene with an acetylene derivative under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethynyl-2,4-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 2,4-dimethylethylbenzene.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

1-Ethynyl-2,4-dimethylbenzene has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-ethynyl-2,4-dimethylbenzene involves its interaction with various molecular targets and pathways:

Electrophilic Aromatic Substitution: The ethynyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring towards electrophiles.

Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares 1-Ethynyl-2,4-dimethylbenzene with four analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₀ | 130.19 | 189.7 ± 29.0 | 0.9 ± 0.1 | Ethynyl, 2,4-dimethyl |

| 1-Ethyl-2,4-dimethylbenzene | C₁₀H₁₄ | 134.21 | 188.35* | 0.869** | Ethyl, 2,4-dimethyl |

| 1-Isopropyl-2,4-dimethylbenzene | C₁₁H₁₆ | 148.24 | 199.1 | 0.869 | Isopropyl, 2,4-dimethyl |

| 1-Cyclohexyl-2,4-dimethylbenzene | C₁₄H₂₀ | 188.32 | N/A | N/A | Cyclohexyl, 2,4-dimethyl |

| 1-Ethynyl-3,4,5-trimethoxybenzene | C₁₁H₁₀O₃ | 190.20 | N/A | N/A | Ethynyl, 3,4,5-trimethoxy |

Derived from 461.5 K (188.35 °C) in .

*Reported as 0.869 for ethyl and isopropyl derivatives .

Key Observations:

- Boiling Points : The ethynyl derivative has a slightly higher boiling point than the ethyl analog, likely due to stronger van der Waals forces from the linear ethynyl group. The isopropyl derivative (199.1 °C) exhibits the highest boiling point due to increased molecular weight and branching .

- Density : The ethynyl compound (0.9 g/cm³) is denser than ethyl and isopropyl analogs (0.869 g/cm³), reflecting differences in molecular packing .

This compound

- Reactivity: The ethynyl group participates in Sonogashira coupling and hydromagnesiation reactions, enabling the synthesis of propargylic fluorides and enynes .

- Applications : Used in catalytic cycles for regioselective fluorination and as a precursor for pharmaceuticals and agrochemicals .

1-Ethyl-2,4-dimethylbenzene

- Reactivity : Lacks the ethynyl group, reducing participation in cross-coupling reactions. Primarily undergoes electrophilic substitution (e.g., nitration, sulfonation).

- Applications : Found in plant extracts (e.g., Opuntia megarrhiza) and used as a solvent or intermediate in hydrocarbon synthesis .

1-Isopropyl-2,4-dimethylbenzene

- Reactivity : The bulky isopropyl group sterically hinders reactions, making it less reactive than the ethynyl derivative.

- Applications: Potential use in fragrances or as a stabilizer in polymers .

1-Cyclohexyl-2,4-dimethylbenzene

- Reactivity : The cyclohexyl group enhances steric bulk, limiting reactivity but improving thermal stability.

- Applications : Explored in materials science for heat-resistant polymers .

Electronic and Steric Effects

- Ethynyl Group : The sp-hybridized carbon withdraws electron density, activating the ring for electrophilic attacks at specific positions. This contrasts with electron-donating groups (e.g., ethyl, isopropyl), which deactivate the ring .

- Steric Effects : Bulky substituents (e.g., isopropyl, cyclohexyl) reduce reaction rates in catalytic processes compared to the compact ethynyl group .

Actividad Biológica

1-Ethynyl-2,4-dimethylbenzene, also known by its CAS number 16017-30-4, is a compound of increasing interest in various fields, including environmental science, biochemistry, and materials science. Its unique structure allows it to participate in diverse chemical reactions and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological potential, environmental impact, and applications in biochemistry.

Basic Information

- Molecular Formula : C₁₀H₁₀

- Molecular Weight : 130.186 g/mol

- Density : 0.9 g/cm³

- Boiling Point : Approximately 189.7 °C

- Flash Point : 56.7 °C

Structure

The structure of this compound features an ethynyl group attached to a dimethyl-substituted benzene ring, which contributes to its reactivity and interaction with biological systems.

Pharmacological Properties

This compound has been investigated for its potential pharmacological activities. Some key findings include:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism of action may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

- Antimicrobial Activity : Research has demonstrated that compounds related to this compound can possess antibacterial and antifungal properties. These findings suggest potential applications in developing new antimicrobial agents .

Environmental Impact

This compound is also studied for its environmental implications:

- Degradation Studies : The compound's stability and degradation rates under various environmental conditions have been assessed. It shows potential for degradation under UV light exposure, which is crucial for understanding its environmental fate and the development of remediation strategies.

- Adsorption Properties : Research indicates that this compound can adsorb onto activated carbon surfaces, which may be beneficial for pollution control applications.

Biochemical Applications

In biochemistry, this compound is utilized for modifying biomolecules:

- Bioconjugation Techniques : The compound serves as a linker in bioconjugation processes, allowing researchers to attach synthetic probes to proteins or nucleic acids. This application aids in studying biological processes and cellular localization through techniques such as fluorescence microscopy.

Study on Cytotoxicity

A notable study investigated the cytotoxic effects of various substituted ethynylbenzenes on cancer cell lines. The results showed that compounds with similar structures to this compound exhibited significant cytotoxicity against A549 and HeLa cells. The effectiveness was attributed to their ability to disrupt microtubule dynamics within the cells .

Environmental Assessment

Another study focused on the environmental behavior of this compound in aquatic systems. The compound was subjected to simulated sunlight exposure in laboratory settings to evaluate its degradation rates. The findings revealed a notable reduction in concentration over time, indicating its potential for environmental persistence under certain conditions.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-Ethynyl-2,4-dimethylbenzene?

- Methodology : The Sonogashira coupling reaction is a primary method, involving palladium-catalyzed cross-coupling between a halogenated aryl compound (e.g., 1-bromo-2,4-dimethylbenzene) and terminal alkynes (e.g., ethynyltrimethylsilane). Post-reaction desilylation yields the ethynyl group. Reaction conditions (e.g., Pd(PPh₃)₄ catalyst, CuI co-catalyst, and amine base) must be optimized for yield and purity .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures separation from byproducts. Confirmation via GC-MS or HPLC is recommended .

Q. How is this compound characterized spectroscopically?

- NMR : H NMR reveals methyl group signals at δ ~2.3 ppm (singlets for 2,4-dimethyl substituents) and aromatic protons as a multiplet (δ ~6.8–7.2 ppm). The ethynyl proton appears as a singlet near δ ~3.1 ppm. C NMR confirms the sp-hybridized carbon (δ ~75–85 ppm) .

- IR : A sharp C≡C stretch at ~2100–2260 cm⁻¹ and aromatic C-H stretches at ~3000–3100 cm⁻¹ are diagnostic .

- Mass Spectrometry : Molecular ion peaks at m/z 144 (CH) and fragmentation patterns (e.g., loss of methyl or ethynyl groups) validate the structure .

Q. What safety protocols are critical during handling?

- Lab Practices : Use fume hoods, flame-resistant gloves, and anti-static equipment due to the compound’s flammability. Avoid skin contact; ethynyl groups may react exothermically with oxidizers .

- Waste Management : Collect residues in sealed containers for incineration by certified hazardous waste services to prevent environmental release .

Advanced Research Questions

Q. How does the ethynyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Mechanistic Insight : The ethynyl group is a strong meta-director due to its electron-withdrawing nature (via inductive effects) and conjugation with the aromatic ring. In this compound, steric hindrance from methyl groups further directs substitution to the least hindered position (e.g., para to existing substituents). Computational studies (DFT) predict activation barriers for competing pathways .

- Contradictions : Contrast with methyl groups (ortho/para-directing) and chloro substituents (meta-directing), as seen in analogs like 1-chloro-2,4-dimethylbenzene .

Q. What computational methods predict reactivity in cross-coupling reactions?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess the ethynyl group’s nucleophilicity. Transition state modeling (e.g., for Sonogashira coupling) identifies steric and electronic bottlenecks. Compare with experimental kinetics to validate predictions .

- Catalytic Cycle Analysis : Investigate Pd(0)/Pd(II) intermediates using in-situ spectroscopy (e.g., XAS) to optimize catalyst loading and ligand design .

Q. How do reported biological activities of this compound compare to structural analogs?

- Cytotoxicity : Unlike 1-chloro-2,4-dimethylbenzene (IC ~20 µM in breast cancer cells), the ethynyl derivative may exhibit lower potency due to reduced electrophilicity. Validate via MTT assays in cell lines (e.g., MCF-7) .

- Antimicrobial Activity : Compare MIC values against S. aureus and E. coli with methyl- or chloro-substituted analogs. The ethynyl group’s polarity may enhance membrane penetration but reduce stability .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist about the stability of this compound in aqueous media?

- pH Dependency : Stability varies with pH; the compound hydrolyzes rapidly under acidic (pH <3) or basic (pH >10) conditions, forming ketones or carboxylates. Neutral buffers (pH 5–9) preserve integrity, as noted in analogs like 2-chloro-1-ethynyl-4-methoxybenzene .

- Analytical Artifacts : Degradation products (e.g., acetylene gas) may interfere with HPLC or GC-MS quantification. Use deuterated solvents in NMR to track decomposition .

Propiedades

IUPAC Name |

1-ethynyl-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-4-10-6-5-8(2)7-9(10)3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMODJHLJRNXLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166811 | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16017-30-4 | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.